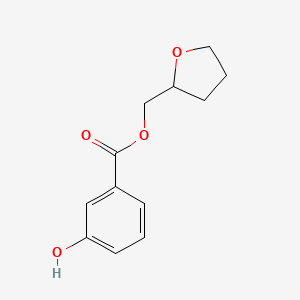

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate

Description

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate (IUPAC name) is an ester derivative of 3-hydroxybenzoic acid (3HB), where the hydroxyl group at the carboxylic acid position is substituted with a tetrahydrofurfuryl group. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol . Structurally, it consists of a 3-hydroxybenzoate moiety linked via a methyl ester bridge to a tetrahydrofuran (THF) ring, enhancing its lipophilicity compared to 3HB.

3-Hydroxybenzoate itself is a key intermediate in microbial degradation pathways (e.g., lignin breakdown) and serves as a corrosion inhibitor in industrial settings . The esterification of 3HB with the tetrahydrofurfuryl group may modulate its physicochemical properties, influencing solubility, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name |

oxolan-2-ylmethyl 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYQVZUFFQIUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.

Reduction: Formation of tetrahydro-2-furanylmethyl alcohol.

Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can act as a ligand for various enzymes, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Methyl 3-Hydroxybenzoate

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.14 g/mol

- Key Differences: Lacks the tetrahydrofuran ring, resulting in lower molecular weight and reduced lipophilicity.

Tetrahydro-2-furanylmethyl 4-Hydroxybenzoate

- Structural Variation : Hydroxyl group at the para position (4-hydroxy) instead of meta (3-hydroxy).

- Implications: The position of the hydroxyl group affects electronic properties and substrate specificity in enzymatic reactions. For instance, 4-hydroxybenzoate is a precursor in the ubiquinone biosynthesis pathway, whereas 3-hydroxybenzoate is metabolized via the gentisate or protocatechuate pathways .

Tetrahydrofurfuryl Acrylate (THFA)

- Molecular Formula : C₈H₁₂O₃

- Key Features : Shares the tetrahydrofurfuryl group but replaces the 3-hydroxybenzoate with an acrylate moiety. THFA is polymerizable and used in coatings/adhesives. Both compounds hydrolyze to tetrahydrofurfuryl alcohol, suggesting similar metabolic fates for the alcohol moiety .

Metabolic and Functional Analogs

3-Hydroxybenzoate (3HB)

- Role in Metabolism : Substrate for 3-hydroxybenzoate 6-hydroxylase (3HB6H) in the gentisate pathway, yielding 2,5-dihydroxybenzoate (gentisate). Enzymatic studies reveal a Km of 72.6 ± 10.1 µM and kcat of 5.7 ± 0.2 s⁻¹ for 3HB .

- Comparison : Tetrahydro-2-furanylmethyl 3-hydroxybenzoate likely requires enzymatic hydrolysis to release 3HB before participating in these pathways. Its ester group may delay metabolism, prolonging bioavailability.

Gentisate (2,5-Dihydroxybenzoate)

- Pathway Link : Product of 3HB6H activity. Gentisate is further metabolized via the gentisate pathway, critical in aromatic compound degradation .

- Enzyme Specificity : 3HB6H exhibits narrow substrate specificity, favoring 3HB and select analogs. Modifications like esterification may reduce affinity for this enzyme .

Protocatechuate (3,4-Dihydroxybenzoate)

- Alternative Pathway : Generated via 3-hydroxybenzoate 4-hydroxylase in the protocatechuate pathway. Regulatory differences (e.g., induction of MNX1 vs. MNX2 genes in eukaryotes) highlight distinct metabolic fates for 3HB derivatives .

Enzymatic Interactions

Implications :

- Tetrahydro-2-furanylmethyl 3HB may weakly induce MNX2 compared to free 3HB due to delayed hydrolysis.

- Structural analogs with bulky ester groups (e.g., tetrahydrofurfuryl) are unlikely to directly interact with 3HB6H without prior metabolism .

Biological Activity

Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 3-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions. In industrial settings, continuous flow reactors are employed to enhance yield and efficiency, utilizing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxybenzoate moiety can act as a ligand for enzymes, modulating their activity. Moreover, the tetrahydrofuran ring enhances solubility and bioavailability, facilitating transport within biological systems .

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antioxidant Effects : The compound has shown promise as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in cells .

- Enzyme Modulation : It has been employed in studies involving enzyme-catalyzed reactions, indicating its role in metabolic pathways .

Study on Antimalarial Properties

A study investigated the antimalarial properties of extracts containing this compound. Mice infected with malaria were treated with varying doses of the extract. The results indicated a dose-dependent reduction in parasitemia levels, suggesting that the compound may enhance the efficacy of existing antimalarial drugs .

Toxicity Assessment

An acute oral toxicity test was conducted to evaluate the safety profile of this compound. The results indicated an LD50 greater than 2000 mg/kg in mouse models, suggesting a low toxicity level and supporting its potential use in therapeutic applications without significant adverse effects .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Tetrahydro-2-furanylmethyl 3-hydroxybenzoate in biological or synthetic matrices?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are robust methods for quantification. For HPLC, use a C18 column with a mobile phase of 50% methanol and 50% water (acidified with 1% formic acid) at 0.8 mL/min flow rate. UV detection at 235 nm is optimal for 3-hydroxybenzoate derivatives. LC-MS in negative ion mode enhances specificity for structural confirmation . Protein quantification in enzymatic studies can employ the Bradford assay, using Coomassie Brilliant Blue G-250 dye to measure absorbance at 595 nm .

| Analytical Parameter | HPLC Conditions | LC-MS Conditions |

|---|---|---|

| Column | Eclipse XDB-C18 | C18 or equivalent |

| Mobile Phase | 50% MeOH/50% H2O | Acidified MeOH/H2O |

| Detection | UV (235 nm) | Negative ion mode |

| Flow Rate | 0.8 mL/min | 0.3–0.5 mL/min |

Q. How should researchers validate the purity and stability of this compound during storage?

- Methodological Answer : Purity (>98%) is validated via Certificate of Analysis (COA) using NMR, HPLC, or mass spectrometry. For stability, store the compound at -20°C in anhydrous conditions to prevent hydrolysis. Regularly monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 1–3 months) with periodic HPLC analysis .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in microbial metabolic pathways (e.g., gentisate or protocatechuate pathways)?

- Methodological Answer : Use resting cell assays with halophilic or soil bacteria (e.g., Martelella sp.) to track substrate conversion. Monitor 3-hydroxybenzoate depletion and gentisate/protocatechuate formation via HPLC/LC-MS. Gene knockout studies (e.g., Δhbt1 mutants) can identify transporters like Hbt1, which has a Km of 21.58 µM for 3-hydroxybenzoate . Enzyme kinetics (e.g., 3-hydroxybenzoate 6-hydroxylase) require NADH-dependent assays measuring absorbance decay at 360 nm .

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Hbt1 Transporter | 3-Hydroxybenzoate | 21.58 ± 6.58 | 0.63 ± 0.05 |

| 3HB6H (AD-3 strain) | 3-Hydroxybenzoate | 104.1 ± 18.2 | Not reported |

Q. How can structural modifications of this compound enhance or inhibit its interaction with microbial transporters (e.g., Hbt1)?

- Methodological Answer : Perform site-directed mutagenesis on key residues (e.g., Tyr221 and Gln305 in 3HB6H) to assess binding affinity changes . Use computational docking (e.g., AutoDock Vina) with crystal structures of transporters (e.g., 1.51-Å resolution structure of 3HB6H with bound phospholipids) to predict modification effects . Validate experimentally via competitive uptake assays with radiolabeled [<sup>14</sup>C]3-hydroxybenzoate .

Q. What methodologies resolve contradictions in reported kinetic parameters (e.g., Km) for enzymes processing 3-hydroxybenzoate derivatives?

- Methodological Answer : Standardize assay conditions (pH 8.0 phosphate buffer, 37°C, no NaCl) to minimize variability . Use isothermal titration calorimetry (ITC) for direct binding measurements. Cross-validate results with orthogonal methods like surface plasmon resonance (SPR). For example, Martelella 3HB6H shows a Km of 104.1 µM, while R. jostii 3HB6H may differ due to structural variations .

Data Contradiction Analysis

- Example : Discrepancies in 3HB6H Km values may arise from enzyme sources (bacterial vs. eukaryotic), assay conditions (salinity, pH), or cofactor availability (FAD vs. NADH). Address by replicating studies under identical conditions and reporting full experimental metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.